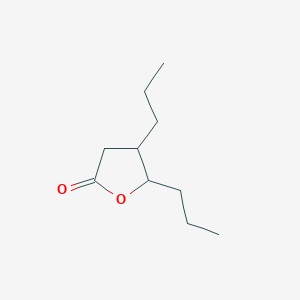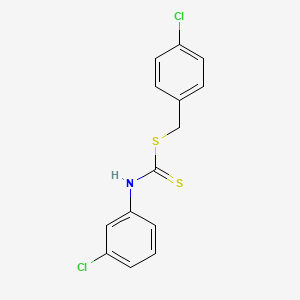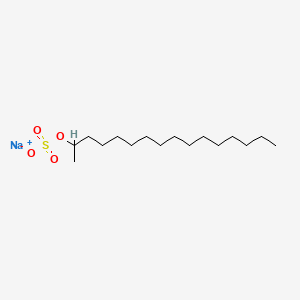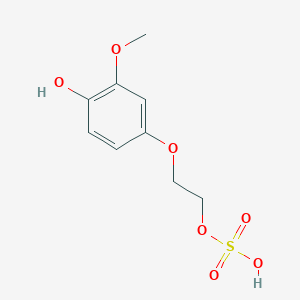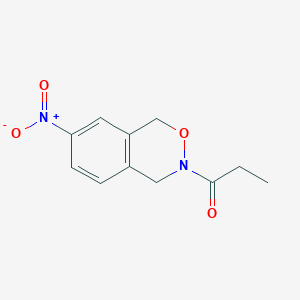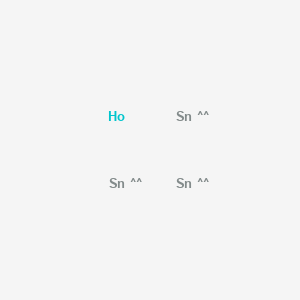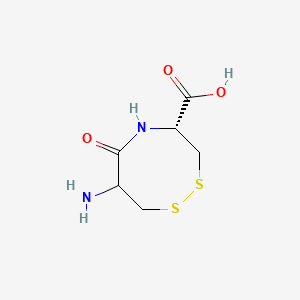
Cyclocystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclocystine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a cyclic oligosaccharide obtained from the enzymatic degradation of starch. This compound molecules are composed of glucose units linked together in a ring structure, which allows them to form inclusion complexes with other molecules through host-guest interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclocystine can be synthesized through the enzymatic degradation of starch using specific enzymes such as amylase or glucosyl transferases. The process involves treating starch with these enzymes to produce this compound molecules .
Industrial Production Methods: In industrial settings, this compound is produced by treating starch with enzymes under controlled conditions. The process typically involves the use of large-scale bioreactors where the enzymatic reaction is optimized for maximum yield. The resulting this compound is then purified through various techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the this compound molecule that can interact with different reagents .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace specific functional groups within the this compound molecule
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cyclocystine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. .
Biology: In biological research, this compound is used to study molecular interactions and enzyme-substrate relationships. .
Medicine: this compound and its derivatives are investigated for their potential use in drug delivery systems. .
Industry: this compound finds applications in the food and beverage industry as a stabilizer and emulsifier. .
Mécanisme D'action
The mechanism by which cyclocystine exerts its effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic cavity of this compound can encapsulate guest molecules, thereby altering their physical and chemical properties. This interaction can affect the solubility, stability, and reactivity of the guest molecules, making this compound a versatile compound in various applications .
Comparaison Avec Des Composés Similaires
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity compared to cyclocystine.
Beta-Cyclodextrin: Contains seven glucose units and is the most commonly used cyclodextrin in various applications.
Gamma-Cyclodextrin: Consists of eight glucose units and has a larger cavity, making it suitable for encapsulating larger molecules
Uniqueness of this compound: this compound’s unique ability to form stable inclusion complexes with a wide range of guest molecules sets it apart from other cyclic oligosaccharides. Its versatility in different fields, from chemistry to medicine, highlights its significance as a multifunctional compound .
Propriétés
Numéro CAS |
20711-00-6 |
|---|---|
Formule moléculaire |
C6H10N2O3S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
(4R)-7-amino-6-oxo-1,2,5-dithiazocane-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3S2/c7-3-1-12-13-2-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
Clé InChI |
NLBLLPROASDPSC-BKLSDQPFSA-N |
SMILES isomérique |
C1[C@H](NC(=O)C(CSS1)N)C(=O)O |
SMILES canonique |
C1C(C(=O)NC(CSS1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


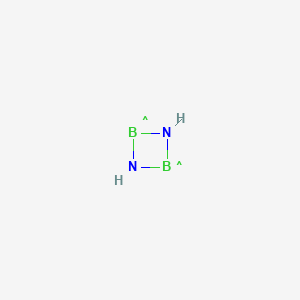
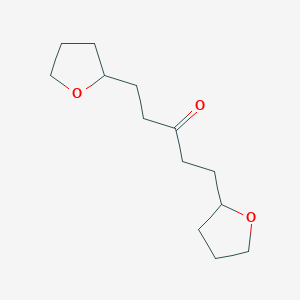
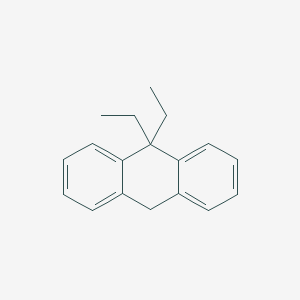
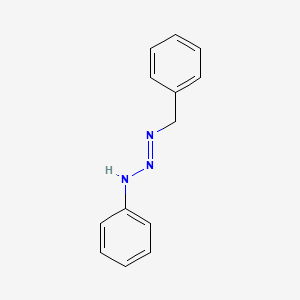
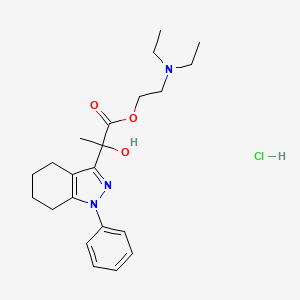
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)


